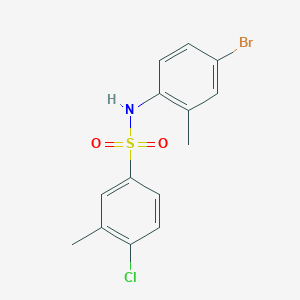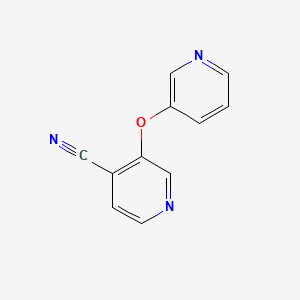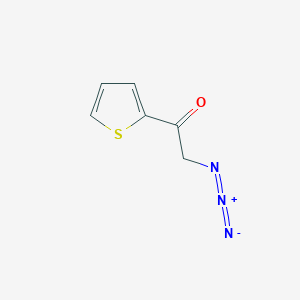![molecular formula C9H6N2OS B6424029 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1598345-44-8](/img/structure/B6424029.png)
3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants used, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc .科学的研究の応用
3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been studied extensively in recent years due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent, as well as an inhibitor of the enzyme acetylcholinesterase. In organic synthesis, this compound can be used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, this compound has been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), as well as an inhibitor of the enzyme tyrosinase.
作用機序
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in the aforementioned biological activities .
Biochemical Pathways
It is likely that the compound affects multiple pathways due to its broad range of reported biological activities .
Result of Action
Given the broad range of biological activities associated with similar compounds, it is likely that the compound has multiple effects at the molecular and cellular levels .
実験室実験の利点と制限
The advantages of using 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one in laboratory experiments include the fact that it is a relatively simple compound to synthesize and that it has a wide range of potential applications. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further research. However, the limitations of using this compound in laboratory experiments include the fact that its mechanism of action is not yet fully understood, as well as the fact that it may interact with other compounds in unexpected ways.
将来の方向性
Future research on 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one should focus on further elucidating its mechanism of action, as well as exploring its potential applications in medicinal chemistry, organic synthesis, and biochemistry. Additionally, further research should investigate the potential synergistic effects of this compound with other compounds, as well as its potential interactions with cellular receptors. Finally, further research should investigate the potential toxicity of this compound, as well as its potential side effects.
合成法
The synthesis of 3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is typically achieved through a multi-step reaction process. The first step involves the reaction of a thiophene derivative with a propargyl halide, such as bromoacetylene, to form a propargyl-thiophene adduct. This adduct is then reacted with an amine, such as pyridine, to form a thiophene-pyridine adduct. Finally, a substitution reaction with a suitable nucleophile, such as potassium thiocyanate, yields this compound.
Safety and Hazards
特性
IUPAC Name |
3-prop-2-ynylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-2-4-11-6-10-7-3-5-13-8(7)9(11)12/h1,3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHHYGZMABHFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=C(C1=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)
![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)

![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)
![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)


![4,6-dimethoxy-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6424028.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)
![3-[(4-chlorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6424045.png)
![3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine](/img/structure/B6424053.png)

